Teneligliptin was first synthesized and introduced in Japan and has since gained attention globally. It belongs to the class of antidiabetic agents known as DPP-4 inhibitors, which also includes other compounds like sitagliptin and saxagliptin. These drugs are classified based on their mechanism of action, which involves the inhibition of the DPP-4 enzyme that degrades incretin hormones, thereby enhancing their effects on glucose metabolism.
The synthesis of (2R,4S)-Teneligliptin involves several key steps. A notable method includes the reductive amination of a ketone with an amine, leading to the formation of the desired compound.
The molecular formula of (2R,4S)-Teneligliptin is CHNOS. Its structure features a thiazolidine ring linked to a pyrrolidine moiety, which is critical for its activity as a DPP-4 inhibitor. The stereochemistry at positions 2 and 4 contributes significantly to its pharmacological properties.
The chemical reactions involved in synthesizing (2R,4S)-Teneligliptin include:
(2R,4S)-Teneligliptin acts by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones like glucagon-like peptide-1 (GLP-1). This results in:
(2R,4S)-Teneligliptin exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into effective pharmaceutical preparations.
The primary application of (2R,4S)-Teneligliptin is in the treatment of type 2 diabetes mellitus. Its role as a DPP-4 inhibitor allows it to be used alone or in combination with other antidiabetic medications to achieve better glycemic control. Additionally, research is ongoing into its potential benefits for metabolic disorders beyond diabetes due to its influence on incretin levels and bile acid synthesis .
(2R,4S)-Teneligliptin is a stereospecific isomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin, characterized by the molecular formula C₂₂H₃₀N₆OS and a molecular weight of 426.59 g/mol. Its distinct configuration arises from two chiral centers at positions 2 and 4 of the pyrrolidine ring, yielding the (2R,4S) absolute stereochemistry. The pentacyclic J-shaped architecture comprises five fused rings: a phenylpyrazole, piperazine, pyrrolidine, thiazolidine, and a methanone linker. This scaffold positions key pharmacophoric elements optimally for DPP-4 binding, including:
Table 1: Key Molecular Descriptors of (2R,4S)-Teneligliptin
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₀N₆OS |
Molecular Weight | 426.59 g/mol |
Chiral Centers | C2 (R), C4 (S) |
Key Pharmacophores | Primary amino group, Thiazolidine carbonyl, Phenylpyrazole |
IC₅₀ for DPP-4 Inhibition | 0.889–1.75 nmol/L |
X-ray co-crystallography of (2R,4S)-teneligliptin bound to DPP-4 (PDB ID: 4FOT) reveals a unique binding mode stabilized by multipoint interactions:
Table 2: Key Crystallographic Interactions with DPP-4
Teneligliptin Group | DPP-4 Residue | Interaction Type |
---|---|---|
Pyrrolidine -NH⁺ | Glu205/Glu206 | Salt bridge |
Thiazolidine carbonyl | Tyr547, Arg125 | Hydrogen bonding |
Phenylpyrazole | Tyr666 | π-π stacking |
Piperazine linker | Val656 | Hydrophobic contact |
The stereochemistry at C4 dictates binding affinity and selectivity:
The J-shaped topology of (2R,4S)-teneligliptin is engineered for multivalent DPP-4 subsite engagement:
Table 3: Selectivity Profile of (2R,4S)-Teneligliptin
Enzyme | IC₅₀ (nmol/L) | Selectivity Ratio vs. DPP-4 |
---|---|---|
DPP-4 | 0.889–1.75 | 1 |
DPP-8 | 189,000 | >160,000 |
DPP-9 | 150,000 | >85,000 |
FAP | >10,000,000 | >5,000,000 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7